molecular formula C5H10ClNO2 B1431265 4-Methylmorpholin-2-one hydrochloride CAS No. 1820735-05-4

4-Methylmorpholin-2-one hydrochloride

Cat. No.: B1431265
CAS No.: 1820735-05-4
M. Wt: 151.59 g/mol
InChI Key: LWVQPQQXSKULDT-UHFFFAOYSA-N
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Description

4-Methylmorpholin-2-one hydrochloride is a chemical compound with the molecular formula C5H10ClNO2 and a molecular weight of 151.59 g/mol . It is a heterocyclic compound that belongs to the morpholine family, characterized by a morpholine ring substituted with a methyl group at the 4-position and a hydrochloride salt form. This compound is used primarily in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Methylmorpholin-2-one hydrochloride can be synthesized through the reaction of morpholine with formaldehyde and formic acid. During this reaction, the mixture is refluxed, and carbon dioxide is released . The reaction conditions typically involve controlled addition of reagents and maintaining the reaction temperature to ensure the desired product formation.

Industrial Production Methods

In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as distillation and crystallization to achieve high purity levels required for various applications .

Chemical Reactions Analysis

Types of Reactions

4-Methylmorpholin-2-one hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form N-oxides.

    Reduction: Reduction reactions can convert it back to the parent morpholine compound.

    Substitution: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include N-oxides, reduced morpholine derivatives, and substituted morpholine compounds, depending on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of 4-Methylmorpholin-2-one hydrochloride involves its interaction with various molecular targets, including enzymes and receptors. It exerts its effects by inhibiting specific kinases involved in cytokinesis and cell cycle regulation . This inhibition can lead to changes in cellular processes, making it a valuable tool in research focused on cell biology and pharmacology.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern and salt form, which confer distinct chemical and physical properties. These properties make it particularly useful in applications requiring high stability and reactivity under specific conditions .

Properties

IUPAC Name

4-methylmorpholin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2.ClH/c1-6-2-3-8-5(7)4-6;/h2-4H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWVQPQQXSKULDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCOC(=O)C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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